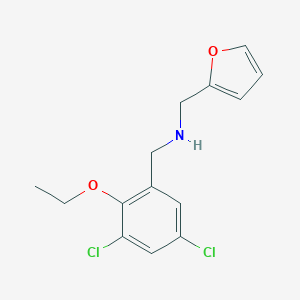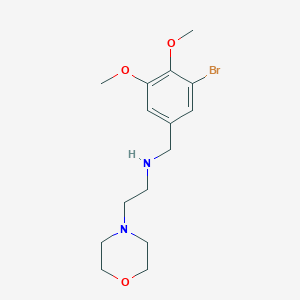![molecular formula C11H19NO B262768 N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B262768.png)
N-[2-(1-cyclohexen-1-yl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-cyclohexen-1-yl)ethyl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of propanamide and has a cyclohexenyl group attached to the nitrogen atom. In
Mécanisme D'action
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]propanamide is not well understood. However, studies have shown that this compound acts on the central nervous system and modulates the activity of neurotransmitters such as GABA and glutamate. This modulation of neurotransmitter activity is believed to be responsible for the anticonvulsant and analgesic properties of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anticonvulsant and analgesic effects in animal models. This compound has also been shown to have a low toxicity profile, making it a potential candidate for further development as a drug. However, more research is needed to understand the full extent of the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(1-cyclohexen-1-yl)ethyl]propanamide in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that exhibit similar properties. However, the limitations of using this compound in lab experiments are its limited availability and high cost.
Orientations Futures
There are several future directions for the research and development of N-[2-(1-cyclohexen-1-yl)ethyl]propanamide. One of the potential directions is the development of new drugs for the treatment of epilepsy and chronic pain based on the anticonvulsant and analgesic properties of this compound. Another potential direction is the study of the mechanism of action of this compound to better understand its potential applications in various fields. Furthermore, the synthesis of new derivatives of this compound could lead to the development of new drugs with improved properties.
Méthodes De Synthèse
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]propanamide can be achieved through various methods. One of the commonly used methods is the reaction of 2-(1-cyclohexen-1-yl)ethanamine with propanoyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as the final product.
Applications De Recherche Scientifique
N-[2-(1-cyclohexen-1-yl)ethyl]propanamide has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain.
Propriétés
Formule moléculaire |
C11H19NO |
|---|---|
Poids moléculaire |
181.27 g/mol |
Nom IUPAC |
N-[2-(cyclohexen-1-yl)ethyl]propanamide |
InChI |
InChI=1S/C11H19NO/c1-2-11(13)12-9-8-10-6-4-3-5-7-10/h6H,2-5,7-9H2,1H3,(H,12,13) |
Clé InChI |
LCZDSYHELOLIEQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCCC1=CCCCC1 |
SMILES canonique |
CCC(=O)NCCC1=CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine](/img/structure/B262687.png)
![2-({4-[(4-Methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262690.png)
![2-{[4-(Propan-2-yl)benzyl]amino}butan-1-ol](/img/structure/B262693.png)
![2-(4-Bromo-2-{[(2-hydroxy-2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B262694.png)
![[3-Methoxy-4-(thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B262698.png)
![N-(furan-2-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B262700.png)
![4-{2-[(2-Furylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B262702.png)


![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262706.png)

![N-(3,5-dichloro-2-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B262709.png)
![N-cycloheptyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B262710.png)
![N-[2-(dimethylamino)ethyl]-N-(3-phenyl-2-propynyl)amine](/img/structure/B262711.png)